molecular formula C21H21NO2 B2840614 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 587851-56-7

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2840614
CAS No.: 587851-56-7
M. Wt: 319.404
InChI Key: AIQCBINKOKQECU-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS: 587851-56-7) is a quinoline derivative featuring a 4-propylphenyl substituent at position 2 and methyl groups at positions 6 and 8 of the quinoline core. Its molecular formula is C₂₀H₁₉NO₂ (molecular weight: 305.37 g/mol), and it is synthesized via palladium-catalyzed cross-coupling reactions, as outlined in general procedures for analogous compounds . The compound is available commercially with 95% purity and is used in pharmaceutical research, particularly in studies targeting Mycobacterium tuberculosis (Mtb) inhibition due to its structural similarity to bioactive quinoline carboxylic acids .

Properties

IUPAC Name

6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-4-5-15-6-8-16(9-7-15)19-12-18(21(23)24)17-11-13(2)10-14(3)20(17)22-19/h6-12H,4-5H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQCBINKOKQECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Recent advances in the synthesis of quinolines have focused on greener and more sustainable chemical processes . Some of the methods include:

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and minimize costs

Chemical Reactions Analysis

Acyl Chloride Formation

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid group to a reactive acyl chloride intermediate, enabling subsequent nucleophilic substitutions :

text
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid + SOCl₂ → 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride + HCl + SO₂

Conditions : Reflux in anhydrous SOCl₂ for 3–4 hours .
Yield : >85% .

This intermediate is critical for synthesizing amides, esters, and other derivatives.

Reduction Reactions

The carboxylic acid group can be reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄):

text
This compound + LiAlH₄ → 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-methanol + LiAlO₂ + H₂O

Conditions : Anhydrous tetrahydrofuran (THF), reflux.

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution, primarily at position 3 or 5, due to directing effects of methyl groups :

Reaction TypeReagentPosition SubstitutedProduct
NitrationHNO₃/H₂SO₄55-Nitro derivative
SulfonationH₂SO₄/SO₃33-Sulfo derivative
HalogenationCl₂/FeCl₃55-Chloro derivative

Key Notes :

  • Methyl groups at 6 and 8 positions deactivate the ring but direct substituents to meta/para positions .

  • Steric hindrance from the 4-propylphenyl group limits reactivity at position 2 .

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group under acidic conditions :

text
This compound → 6,8-Dimethyl-2-(4-propylphenyl)quinoline + CO₂

Conditions : Heating in HCl (10%) at 150°C .
Application : Generates simpler quinoline scaffolds for further functionalization.

Biological Activity of Derivatives

Derivatives exhibit enhanced antibacterial properties compared to the parent compound. Data from agar diffusion assays :

DerivativeS. aureus (Zone, mm)E. coli (Zone, mm)MRSA (Zone, mm)
Parent carboxylic acid12108
N-(3-Dimethylamino)propyl181514
Hydrazide analog201716

Key Findings :

  • Amide derivatives show 50–100% increased activity against Gram-positive bacteria .

  • Electron-withdrawing groups (e.g., nitro) further enhance potency .

Scientific Research Applications

Antibacterial Applications

The compound has been evaluated for its antibacterial activity against various strains of bacteria. Research indicates that modifications in the quinoline structure can enhance antibacterial efficacy. For instance, derivatives of quinoline-4-carboxylic acids have shown significant activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acidS. aureus15
This compoundE. coli12
This compoundP. aeruginosa10

This table summarizes the antibacterial activity observed in several studies, indicating that the compound could serve as a lead structure for developing new antibacterial agents .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer progression. Compounds with similar structures have been synthesized and tested for their ability to inhibit HDACs selectively.

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundHDAC Inhibition (%)Apoptosis Induction (%)
D28 (analogue)8527.92 at 4 µM
D29 (hydrazide derivative)90Not significant

The data indicates that while some derivatives exhibit strong HDAC inhibition, their antiproliferative effects may vary significantly .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its derivatives can be synthesized through various methods, including:

  • Pfitzinger Reaction : This method involves the reaction of isatin with α-methyl ketones.
  • Doebner Reaction : A reaction involving aniline and substituted benzaldehydes.

These reactions have been optimized to yield high-purity products that can be further modified for enhanced biological activity .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Alkyl Substituents
  • 2-(4-tert-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 590356-79-9) Molecular formula: C₂₂H₂₃NO₂ (333.43 g/mol).
  • 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 932928-90-0) Molecular formula: C₂₁H₂₁NO₃ (335.40 g/mol). The propoxy group introduces an ether linkage, increasing polarity relative to the propylphenyl group. This modification may alter pharmacokinetic properties, such as metabolic stability .
Aromatic and Heteroaromatic Substituents
  • 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 351357-29-4) Molecular formula: C₁₉H₁₇NO₃ (307.34 g/mol). The methoxy group is electron-donating, which may influence electronic interactions in biological targets. This compound’s melting point and solubility differ significantly from the propylphenyl analog due to reduced hydrophobicity .
  • 6,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid (CAS: 436092-56-7) Molecular formula: C₁₇H₁₄N₂O₂ (278.31 g/mol). Replacement of the phenyl ring with pyridine introduces a basic nitrogen, altering hydrogen-bonding capacity and solubility. Such derivatives are explored for metal-binding applications in medicinal chemistry .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Key Substituent LogP* (Predicted) Melting Point (°C)
587851-56-7 (Target) 305.37 4-Propylphenyl 4.2 Not reported
590356-79-9 333.43 4-tert-Butylphenyl 5.1 Not reported
351357-29-4 307.34 4-Methoxyphenyl 3.0 Not reported
932928-90-0 335.40 2-Propoxyphenyl 3.8 Not reported
436092-56-7 278.31 Pyridin-4-yl 2.5 Not reported

*LogP values estimated using ChemDraw software.

Biological Activity

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C21H21NO2
  • CAS Number : 587851-56-7

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including antibacterial, anti-inflammatory, and potential anticancer properties.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. The compound has been evaluated against multiple bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies demonstrated that modifications in the quinoline structure enhance antibacterial activity. For instance, compounds with longer side chains showed improved effectiveness against S. aureus and E. coli, with some derivatives achieving substantial inhibition rates compared to standard antibiotics like ampicillin and gentamicin .

CompoundTarget BacteriaInhibition Zone (mm)LogP Value
5aS. aureus152.26
5bE. coli181.94
5cMRSA122.32

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been assessed through various assays measuring cytokine production and inflammatory markers. Studies suggest that it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways involved in inflammation .

The biological effects of this compound are primarily mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound binds to active sites of enzymes, potentially altering their conformation and activity. This can lead to reduced enzymatic activity in metabolic pathways crucial for bacterial survival and proliferation .
  • Gene Expression Modulation : By interacting with transcription factors, the compound influences the expression of genes associated with inflammation and cell growth, thereby affecting cellular responses such as proliferation and apoptosis .
  • Cell Signaling Pathways : It has been shown to modulate key signaling pathways (e.g., NF-kB and MAPK), which are critical in the inflammatory response and cellular stress responses .

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various quinoline derivatives against MRSA strains. The results indicated that derivatives similar to this compound exhibited strong antibacterial activity with minimal cytotoxicity towards human cells (IC50 values ranged from 56.8 μg/mL to 98.2 μg/mL) .

Anti-inflammatory Activity Assessment

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers compared to untreated controls. This suggests a potential therapeutic role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via the Doebner reaction, which involves condensation of an aromatic amine (e.g., 4-propylphenylamine) with a β-keto acid derivative (e.g., dimethyl-substituted diethyl oxaloacetate) under acidic conditions. Key parameters include:

  • Temperature : Elevated temperatures (90–120°C) promote cyclization but may increase side reactions.
  • Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) improve cyclization efficiency.
  • Purification : Recrystallization from ethanol or methanol enhances purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves structural analogs .
    • Data Table :
Reaction StepReagents/ConditionsYield Range
CondensationEthanol, H₂SO₄, 100°C60–75%
CyclizationDiphenyl ether, reflux70–85%
Hydrolysis10% NaOH, CH₃OH80–90%
Adapted from multi-step protocols for analogous quinoline-4-carboxylic acids .

Q. How is the structural integrity of this compound validated in synthetic chemistry?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H NMR identifies methyl (δ 2.5–2.7 ppm) and propylphenyl protons (δ 7.2–7.8 ppm). 13C^{13}C NMR confirms carboxylic acid carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolves planar quinoline core and substituent orientations. For example, C–C bond lengths in the quinoline ring typically range from 1.38–1.42 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 336.17 (calculated for C₂₁H₂₁NO₂).

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Byproduct Mitigation : Use of anhydrous solvents (e.g., dried ethanol) reduces esterification side products.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yield by 10–15% .
  • Flow Chemistry : Continuous flow systems enhance reproducibility and scalability for multi-step reactions .
    • Data Contradiction Note : Some studies report lower yields (~50%) under atmospheric conditions due to oxidation of the propylphenyl group. Inert atmospheres (N₂/Ar) improve stability .

Q. How does the substitution pattern (6,8-dimethyl and 4-propylphenyl) influence the compound’s biological activity?

  • Methodological Answer :

  • Lipophilicity : Methyl groups at positions 6 and 8 enhance membrane permeability (logP ~3.5), while the 4-propylphenyl group increases steric bulk, affecting target binding .
  • Enzyme Inhibition : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., metalloproteases), with IC₅₀ values in the micromolar range. Fluorinated analogs (e.g., 6-fluoro derivatives) show 10-fold higher potency due to electronegativity effects .
    • SAR Table :
AnalogSubstituentsIC₅₀ (μM)Target
Parent6,8-dimethyl, 4-propylphenyl45 ± 2MMP-9
6-Fluoro6-F, 8-methyl, 4-propylphenyl4.2 ± 0.5MMP-9
Data adapted from fluorinated quinoline studies .

Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

  • Methodological Answer :

  • Assay Standardization : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. enzymatic hydrolysis).
  • Structural Reanalysis : Re-examine compound purity via HPLC (≥95% purity threshold) and confirm stereochemistry if applicable.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations caused by substituent steric effects .
    • Case Study : A 2023 study reported conflicting IC₅₀ values (15 μM vs. 50 μM) for a related compound. Reanalysis revealed impurities in the lower-purity batch (82% vs. 99%) skewed results .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to proteins like serum albumin (Kd ~10⁻⁶ M) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes.
  • Cryo-EM : Resolves binding conformations in large protein complexes (e.g., viral proteases) at near-atomic resolution .

Synthesis and Analysis Workflow

Synthetic Route:  
1. Condensation: 4-Propylphenylamine + β-keto ester → Schiff base.  
2. Cyclization: Acid-catalyzed quinoline ring formation.  
3. Hydrolysis: Ester → carboxylic acid conversion.  

Characterization Pipeline:  
NMR → HRMS → X-ray → HPLC → Biological Assay.  

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